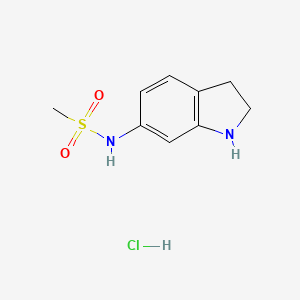

N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride

Übersicht

Beschreibung

“N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride” is a chemical compound with the molecular formula C9H13ClN2O2S . It is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

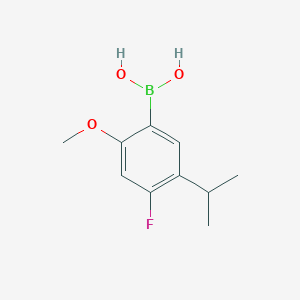

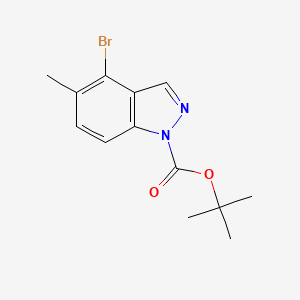

The synthesis of indole derivatives has been a topic of interest in recent years due to their diverse biological activities . A functionalized dibromobenzene intermediate was used as a key scaffold, which when modified by sequential Suzuki coupling and Buchwald-Hartwig amination provided a flexible entry to 1,3,5-trisubstituted phenyl compounds .Molecular Structure Analysis

The molecular structure of “N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride” consists of a 2,3-dihydro-1H-indole moiety attached to a methanesulfonamide group . The molecular weight of the compound is 248.73 g/mol.Wissenschaftliche Forschungsanwendungen

- Field: Virology

- Application: Indole derivatives have been reported to possess antiviral activities .

- Method: Specific indole derivatives were prepared and tested for their antiviral activities .

- Results: Certain indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .

- Field: Pharmacology

- Application: Indomethacin analogs of indole were synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity .

- Method: Specific indole derivatives were synthesized and tested for their anti-inflammatory activities .

- Results: Certain indole derivatives showed significant anti-inflammatory activities .

- Field: Microbiology

- Application: Indole derivatives have been tested for their in vitro antimycobacterial activity against M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542), and MDR-TB strains .

- Method: Specific indole derivatives were prepared and tested for their antimycobacterial activities .

- Results: Certain indole derivatives showed significant antimycobacterial activities .

Antiviral Activity

Anti-inflammatory Activity

Antimycobacterial Activity

- Field: Oncology

- Application: Indole derivatives have been reported to possess anticancer activities .

- Method: Specific indole derivatives were prepared and tested for their anticancer activities .

- Results: Certain indole derivatives showed inhibitory activity against various cancer cell lines .

- Field: Virology

- Application: Indole derivatives have been reported to possess anti-HIV activities .

- Method: Specific indole derivatives were prepared and tested for their anti-HIV activities .

- Results: Certain indole derivatives showed inhibitory activity against HIV .

- Field: Neurology

- Application: 2,3-Dihydroindole derivatives are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .

- Method: New 2,3-dihydroindole derivatives were synthesized from the corresponding polyfunctional 2-oxindoles .

- Results: The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

Anticancer Activity

Anti-HIV Activity

Neuroprotective Properties

- Field: Endocrinology

- Application: Indole derivatives have been reported to possess antidiabetic activities .

- Method: Specific indole derivatives were prepared and tested for their antidiabetic activities .

- Results: Certain indole derivatives showed significant antidiabetic activities .

- Field: Parasitology

- Application: Indole derivatives have been reported to possess antimalarial activities .

- Method: Specific indole derivatives were prepared and tested for their antimalarial activities .

- Results: Certain indole derivatives showed significant antimalarial activities .

- Field: Neurology

- Application: Indole derivatives have been reported to possess anticholinesterase activities .

- Method: Specific indole derivatives were prepared and tested for their anticholinesterase activities .

- Results: Certain indole derivatives showed significant anticholinesterase activities .

- Field: Organic Chemistry

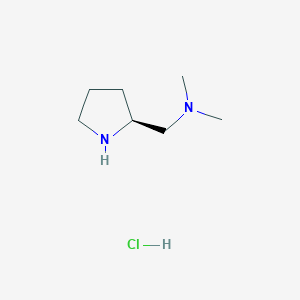

- Application: New (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .

- Method: The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .

- Results: The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

Antidiabetic Activity

Antimalarial Activity

Anticholinesterase Activities

Synthesis of New Compounds

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S.ClH/c1-14(12,13)11-8-3-2-7-4-5-10-9(7)6-8;/h2-3,6,10-11H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMPZZYIMDFYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(CCN2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B1394515.png)

![5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1394526.png)

![Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1394527.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1394536.png)